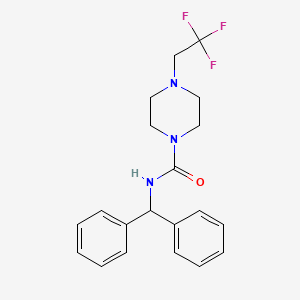![molecular formula C15H23N3O2 B2882611 N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide CAS No. 2097897-31-7](/img/structure/B2882611.png)
N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound features a pyrazole ring, which is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide involves several steps, typically starting with the preparation of the pyrazole ring followed by its attachment to a cyclohexyl group and subsequent formation of the oxane-4-carboxamide moiety. Specific synthetic routes and reaction conditions can vary, but common methods include cyclization, ring annulation, and direct C-H arylation . Industrial production methods often optimize these reactions for scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrazole ring or the cyclohexyl group .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, and antitumor agent. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Wirkmechanismus
The mechanism of action of N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. While the exact targets can vary, it often interacts with enzymes and receptors involved in inflammatory and microbial processes. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling, resulting in its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide can be compared to other pyrazole-containing compounds, such as pyrrolopyrazine derivatives. These compounds also exhibit a wide range of biological activities, including antimicrobial and antitumor effects
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse biological activities make it a valuable tool in research and development, particularly in the areas of chemistry, biology, and medicine.
Eigenschaften
IUPAC Name |
N-(4-pyrazol-1-ylcyclohexyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c19-15(12-6-10-20-11-7-12)17-13-2-4-14(5-3-13)18-9-1-8-16-18/h1,8-9,12-14H,2-7,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCZYXBDGMYNRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2CCOCC2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B2882528.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2882529.png)
![N-[(4-Methyl-2-oxo-1,3-oxazolidin-4-yl)methyl]but-2-ynamide](/img/structure/B2882530.png)
![5-bromo-2-chloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2882532.png)

![methyl 3-(2,6-dichlorophenyl)-5-[1-(2,4-dichlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2882534.png)

![2-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2882540.png)
![N-(3-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2882542.png)

![1,1-Difluorospiro[2.5]octane-6-carboxylic acid](/img/structure/B2882546.png)
![N-(2,4-difluorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2882547.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylacetamide](/img/structure/B2882550.png)

